molecular formula C21H43NO2 B13721709 N-(2-methoxyethyl)octadecanamide

N-(2-methoxyethyl)octadecanamide

Cat. No.: B13721709
M. Wt: 341.6 g/mol
InChI Key: BCMBUGBUPBXGJJ-UHFFFAOYSA-N
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Description

N-(2-Methoxyethyl)octadecanamide is a long-chain fatty acid amide derivative characterized by an octadecanamide (C18) backbone substituted with a 2-methoxyethyl group at the nitrogen atom. This structural configuration confers unique physicochemical properties, such as moderate polarity due to the ether-linked methoxy group and lipophilicity from the long alkyl chain.

Properties

Molecular Formula

C21H43NO2

Molecular Weight

341.6 g/mol

IUPAC Name

N-(2-methoxyethyl)octadecanamide

InChI

InChI=1S/C21H43NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(23)22-19-20-24-2/h3-20H2,1-2H3,(H,22,23)

InChI Key

BCMBUGBUPBXGJJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCOC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)octadecanamide typically involves the reaction of octadecanoic acid with 2-methoxyethylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the amide bond. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, and may include additional steps such as purification and crystallization to obtain the final product in a usable form .

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)octadecanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

N-(2-methoxyethyl)octadecanamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)octadecanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are selected for comparison based on shared structural motifs (e.g., octadecanamide backbone, nitrogen substituents) and data availability in the evidence.

N,N-Dimethyloctadecanamide (CAS 3886-90-6)

  • Structure : Features two methyl groups on the amide nitrogen.
  • Properties :
    • Lower polarity compared to N-(2-methoxyethyl)octadecanamide due to the absence of an oxygen-containing substituent.
    • Reduced solubility in polar solvents; primarily lipophilic.
  • Applications : Used in lubricants and polymer coatings where hydrophobicity is critical .

N-(2-((2-Aminoethyl)amino)ethyl)octadecanamide Monoacetate (CAS 72175-32-7)

  • Structure: Contains a branched aminoethyl substituent, introducing basicity and hydrogen-bonding capacity.
  • Properties: Higher hydrophilicity than this compound due to amine groups. Likely soluble in aqueous and polar organic solvents (e.g., ethanol, DMF).
  • Applications: Potential use in drug delivery systems or biocides due to enhanced biocompatibility .

N-[[2-[Bis(2-hydroxyethyl)amino]ethoxy]methyl]octadecanamide (CAS 61702-64-5)

  • Structure: Substituted with a bis(2-hydroxyethyl)aminoethoxy group.
  • Properties :
    • Significantly higher polarity and water solubility than this compound due to hydroxyl groups.
    • Molecular weight: 444.69 g/mol (vs. 341.58 g/mol for the target compound).
  • Applications : Suitable for cosmetics or pharmaceuticals requiring water-soluble lipid derivatives .

N-(2-Methoxyethyl)-N-methyl-pyrrolidinium Tetrafluoroborate

  • Structure : A pyrrolidinium ionic liquid with a 2-methoxyethyl substituent.
  • Properties: Ionic nature enables high conductivity, unlike the non-ionic this compound. Applications in electrolytes and electrochemical devices, contrasting with the target compound’s surfactant-like uses .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent Solubility Profile Primary Applications
This compound C21H43NO2 341.58 2-Methoxyethyl Moderate in polar solvents Surfactants, emulsifiers
N,N-Dimethyloctadecanamide C20H41NO 311.55 N,N-Dimethyl Low in water Lubricants, coatings
N-(2-Aminoethyl)octadecanamide derivatives C20H42N2O 326.57 Aminoethyl High in polar solvents Drug delivery, biocides
N-[[2-(Bis(2-hydroxyethyl)amino]ethoxy]methyl]octadecanamide C25H52N2O4 444.69 Bis(2-hydroxyethyl)aminoethoxy High in water Cosmetics, pharmaceuticals
N-(2-Methoxyethyl)-N-methyl-pyrrolidinium tetrafluoroborate C8H18BF4NO 231.04 2-Methoxyethyl (ionic) High in ionic liquids Electrolytes, batteries

Key Research Findings

Synthetic Methods : Analogous compounds (e.g., ) are synthesized via coupling reactions using reagents like HATU in DMF, followed by purification via column chromatography. Similar methods likely apply to this compound .

Solubility Trends: The 2-methoxyethyl group enhances solubility in polar solvents (e.g., ethanol, acetone) compared to alkyl-substituted analogs but less than amino- or hydroxyl-containing derivatives .

Functional Group Impact : Ether linkages (methoxy) provide chemical stability, whereas amine or hydroxyl groups increase reactivity and hydrophilicity .

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